molecular formula C9H14O3 B15173295 Ethyl (1-hydroxybicyclo[2.1.0]pentan-2-yl)acetate CAS No. 917955-75-0

Ethyl (1-hydroxybicyclo[2.1.0]pentan-2-yl)acetate

Cat. No.: B15173295
CAS No.: 917955-75-0
M. Wt: 170.21 g/mol
InChI Key: FLBCGMRSZBFMAR-UHFFFAOYSA-N
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Description

Ethyl (1-hydroxybicyclo[2.1.0]pentan-2-yl)acetate is a chemical compound characterized by its unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including organic synthesis and medicinal chemistry. The bicyclic framework provides a rigid and strained structure, which can influence its reactivity and interactions with other molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl (1-hydroxybicyclo[2.1.0]pentan-2-yl)acetate typically involves the ring contraction of bicyclo[3.1.0]hexan-2-one derivatives. One common method includes the conversion of bicyclo[3.1.0]hexan-2-one into its 3-diazo derivative, followed by thermal ring contraction to yield various esters and amides of bicyclo[2.1.0]pentane-2-carboxylic acid . The acids can then be converted into the corresponding methyl ketones, which undergo a Baeyer-Villiger oxidation to form the desired acetate esters.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis routes. These methods would focus on optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: Ethyl (1-hydroxybicyclo[2.1.0]pentan-2-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or carboxylic acids.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Ethyl (1-hydroxybicyclo[2.1.0]pentan-2-yl)acetate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Its derivatives may be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl (1-hydroxybicyclo[2.1.0]pentan-2-yl)acetate depends on its specific application. In medicinal chemistry, its bicyclic structure can interact with biological targets, influencing their activity. The rigid and strained nature of the bicyclic framework can enhance binding affinity and selectivity for certain molecular targets, potentially leading to improved therapeutic effects.

Comparison with Similar Compounds

Uniqueness: Ethyl (1-hydroxybicyclo[2.1.0]pentan-2-yl)acetate is unique due to its specific bicyclic structure, which imparts distinct reactivity and potential applications. Its ability to undergo various chemical transformations and its potential use in drug development highlight its importance in scientific research.

Properties

CAS No.

917955-75-0

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

ethyl 2-(1-hydroxy-2-bicyclo[2.1.0]pentanyl)acetate

InChI

InChI=1S/C9H14O3/c1-2-12-8(10)4-6-3-7-5-9(6,7)11/h6-7,11H,2-5H2,1H3

InChI Key

FLBCGMRSZBFMAR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1CC2C1(C2)O

Origin of Product

United States

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